1,2,3,4-Tetrahydro-1-naphthol physical and chemical properties
1,2,3,4-Tetrahydro-1-naphthol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-Tetralol). It includes key quantitative data, experimental protocols, and visualizations to support its application in research and development.
Core Physical and Chemical Properties
1,2,3,4-Tetrahydro-1-naphthol is a bicyclic alcohol consisting of a tetralin framework with a hydroxyl group.[1] It is a versatile chiral building block and intermediate in organic synthesis.[2] The compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct properties.
Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1-naphthol
| Property | Racemic (CAS: 529-33-9) | (R)-(-)-Enantiomer (CAS: 23357-45-1) | (S)-(+)-Enantiomer |
| Molecular Formula | C₁₀H₁₂O[3][4] | C₁₀H₁₂O[5] | C₁₀H₁₂O[2] |
| Molecular Weight | 148.20 g/mol [4][6] | 148.21 g/mol [5] | 148.20 g/mol |
| Appearance | White to off-white solid or clear colourless to slightly brown viscous liquid.[3][7] | White or off-white crystalline powder.[5] | Not specified |
| Melting Point | 28-32 °C[7][8] | 38-42 °C[5] | Not specified |
| Boiling Point | 102-104 °C at 2 mmHg[7][9] | 140 °C at 17 mmHg[5] | Not specified |
| Density | 1.09 g/mL at 25 °C[7][9] | 1.09 g/mL at 25 °C | Not specified |
| Refractive Index (n20/D) | 1.564[8][9] | Not specified | Not specified |
| Solubility | Insoluble in water[3]; Soluble in methanol (B129727) and other organic solvents.[1][] | Not specified | Not specified |
| pKa | 14.33 ± 0.20 (Predicted)[3] | Not specified | Not specified |
| Flash Point | >110 °C (>230 °F)[8][11] | 113 °C (235.4 °F) - closed cup | Not specified |
| Optical Rotation | Not applicable | [α]¹⁷/D −32° (c = 2.5 in chloroform) | Not specified |
| Storage | Sealed in dry, Room Temperature[3] or Store at 2-8°C.[] | Store at 2-8 °C[5] | Not specified |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 1,2,3,4-Tetrahydro-1-naphthol. Key spectral data are summarized below.
Table 2: Spectral Data for 1,2,3,4-Tetrahydro-1-naphthol (CAS: 529-33-9)
| Technique | Key Peaks / Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 1H), ~7.2-7.0 (m, 3H), ~4.7 (t, 1H, CH-OH), ~2.8 (m, 2H, Ar-CH₂), ~2.1-1.7 (m, 4H, -CH₂-CH₂-).[12] |
| Mass Spec. (GC-MS) | Major fragments (m/z) reported at 130, 120.[13][14] The molecular ion peak is at m/z 148.[6] |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[13] |
| Raman Spectroscopy | Data available and cataloged.[13] |
Synthesis and Experimental Protocols
1,2,3,4-Tetrahydro-1-naphthol is primarily synthesized via the hydrogenation of naphthol derivatives.
A. Synthesis by Hydrogenation of 1-Naphthol (B170400)
A common industrial method involves the catalytic hydrogenation of 1-naphthol. This process can yield a mixture of products, including 1-tetralone (B52770) and 1,2,3,4-tetrahydro-1-naphthol.[15]
-
Protocol:
-
Reactants: 1-naphthol is dissolved in a suitable solvent.
-
Catalyst: Raney nickel is added to the reaction vessel.[15]
-
Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a pressure of 3.0-5.0 MPa and a temperature of 170-250 °C.[15] The reaction is typically run for 7-20 hours.[15]
-
Product Mixture: The reaction yields a mixture containing 1-tetralone and 1,2,3,4-tetrahydro-1-naphthol.
-
Purification: The desired product, 1,2,3,4-tetrahydro-1-naphthol, is separated from the mixture through post-treatment processes such as distillation or chromatography. The patent also describes using an alkali wash to remove unreacted 1-naphthol.[15]
-
B. Synthesis of Chiral Enantiomers
Chiral versions can be prepared via asymmetric synthesis routes. For example, the (R)-(-)-enantiomer can be synthesized from 1,2-dihydronaphthalene (B1214177) through a two-stage process involving hydroboration and subsequent oxidation.[16]
Applications in Research and Drug Development
1,2,3,4-Tetrahydro-1-naphthol is a valuable compound with several key applications.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][3] It is also known as an impurity in the synthesis of Sertraline.[1]
-
Chiral Probe for Enzyme Studies: The enantiomers of 1,2,3,4-tetrahydro-1-naphthol are used to investigate enzyme-substrate interactions. Specifically, they have been employed to study the sulfuryl acceptor binding site of the aryl sulfotransferase IV (AST IV) enzyme.[7][9]
-
Metabolite Studies: It is the major urinary metabolite of tetralin, making it relevant in toxicology and metabolic studies.[7][9]
Safety and Handling
According to GHS classifications, 1,2,3,4-Tetrahydro-1-naphthol is considered harmful if swallowed and causes serious eye irritation.[13] The (R)-enantiomer is also classified as causing skin and potential respiratory irritation.[17]
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used. Handling should occur in a well-ventilated area.
This guide provides a foundational understanding of 1,2,3,4-Tetrahydro-1-naphthol for its effective and safe use in scientific applications. For further details, consulting the cited literature is recommended.
References
- 1. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]
- 8. 1,2,3,4-tetrahydronaphthalen-1-ol [chembk.com]
- 9. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 [chemicalbook.com]
- 11. tetrahydronaphthalenol, 529-33-9 [thegoodscentscompany.com]
- 12. 1,2,3,4-Tetrahydro-1-naphthol(529-33-9) IR Spectrum [m.chemicalbook.com]
- 13. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 16. (R)-(-)-1,2,3,4-TETRAHYDRO-1-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]
- 17. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
